molecular formula C4H5BF5K B3001958 Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate CAS No. 2416056-34-1

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate

Cat. No.: B3001958
CAS No.: 2416056-34-1
M. Wt: 197.98
InChI Key: TYDUOZHWPQEBDA-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is a useful research compound. Its molecular formula is C4H5BF5K and its molecular weight is 197.98. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Aryl and Heteroaryl Compounds : Katz, Lapointe, and Dinsmore (2009) developed a bench-stable potassium trifluoroborate enol ether reagent suitable for incorporating 2,2-difluoroenolethers into aryl and heteroaryl systems via palladium-mediated cross-coupling with suitable halide coupling partners (Katz, Lapointe, & Dinsmore, 2009).

  • Preparation and Characterization : Pawelke (1988) prepared Potassium-bis(trifluoromethyl)amino trifluoroborate from perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile, characterizing it using elemental analyses, NMR, and IR spectra (Pawelke, 1988).

  • Synthesis of β-Trifluoromethylstyrenes : Ramachandran and Mitsuhashi (2015) described a Pd-catalyzed hydrogenation of potassium trifluoroprop-1-yn-1-yl trifluoroborate, yielding either the (Z)- or (E)-isomer of the vinylborate in high purity. This process allows for the synthesis of various β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).

  • Suzuki Cross-Coupling Reactions : Molander and Rivero (2002) explored the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, resulting in a variety of functionalized compounds. These trifluoroborates are stable solids that can be stored indefinitely (Molander & Rivero, 2002).

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An improved synthesis method for potassium (trifluoromethyl)trifluoroborate was developed by Molander and Hoag (2003), demonstrating its potential as a valuable reagent in organic synthesis (Molander & Hoag, 2003).

  • Cyclopropyl Substitution in Aryl Bromides : Fang, Yan, and Deng (2004) developed a method for the stereospecific cyclopropanation of alkenylboronic esters, followed by Suzuki-Miyaura cross-coupling reactions with aryl bromides. This method is useful for synthesizing enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).

Safety and Hazards

The safety information available indicates that Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It’s known that organoboron compounds like this are often used in carbon-carbon bond forming reactions .

Mode of Action

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group from boron to palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .

Result of Action

The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.

Properties

IUPAC Name

potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDUOZHWPQEBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1(F)F)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-34-1
Record name potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide
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